(R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride
Description
(R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride is a chiral piperidine-morpholine hybrid compound. Its structure features a morpholine-4-carboxamide group linked to the (R)-enantiomer of piperidin-3-yl, with a hydrochloride salt improving solubility and stability.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]morpholine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.ClH/c14-10(13-4-6-15-7-5-13)12-9-2-1-3-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTLCCRTMPKZIK-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338222-33-5 | |
| Record name | 4-Morpholinecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338222-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Formation of the Morpholine Ring: The morpholine ring is usually synthesized through a similar cyclization process.
Coupling Reaction: The piperidine and morpholine rings are then coupled through a carboxamide linkage using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the piperidine or morpholine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or morpholine derivatives.
Scientific Research Applications
The compound (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride (CAS No. 1338222-33-5) is a chiral amide with significant applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its properties, synthesis, and various applications, supported by relevant data and case studies.
Structure and Composition
- Molecular Formula : C10H20ClN3O2
- Molecular Weight : 239.74 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a morpholine ring, a piperidine moiety, and a carboxamide functional group, contributing to its biological activity.
Physical Properties
- Appearance : Typically exists as a white to off-white solid.
- Solubility : Soluble in water and organic solvents, facilitating its use in various formulations.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
A. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperidine and morpholine groups may enhance neurotransmitter modulation, particularly serotonin and norepinephrine pathways.
B. Anticancer Properties
Studies have shown that derivatives of morpholine compounds can inhibit cancer cell proliferation. The specific mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.
Neuropharmacology
The compound has been explored for its neuroprotective effects. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis of Chiral Compounds
As a chiral building block, this compound is utilized in synthesizing other chiral pharmaceuticals. Its enantiomeric purity is crucial for developing effective drugs with minimal side effects.
Case Study 1: Antidepressant Activity Evaluation
A study conducted on rodents assessed the antidepressant-like effects of this compound through behavioral tests such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting potential efficacy as an antidepressant agent.
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro studies evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.
Table 1: Comparison of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Direct Amidation | Reaction of morpholine with piperidine | 85% |
| Chiral Resolution | Enantiomer separation via chromatography | 90% |
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomer: (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide Hydrochloride
The (S)-enantiomer shares identical molecular formula and weight but differs in stereochemistry at the piperidine C3 position. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example, (R)-enantiomers of piperidine derivatives are frequently associated with higher receptor selectivity in CNS targets compared to (S)-forms . No direct activity data are provided in the evidence, but such stereochemical differences could significantly impact binding affinity and metabolic stability.
Pyridine-4-carboxamide Analog: (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride
This analog replaces the morpholine ring with a pyridine group (Table 1).
| Property | Target Compound | Pyridine-4-carboxamide Analog |
|---|---|---|
| Molecular Formula | ~C₁₀H₂₀ClN₃O₂ | C₁₁H₁₇Cl₂N₃O |
| Molecular Weight (g/mol) | ~250–270 | 278.18 |
| Core Structure | Morpholine | Pyridine |
| Salt Form | Hydrochloride | Dihydrochloride |
| CAS Number | Not provided | 1286208-22-7 |
The pyridine ring introduces aromaticity, which may alter electronic properties and binding interactions.
Oxane-4-carboxamide Analog: N-(Piperidin-4-yl)oxane-4-carboxamide
Oxane (tetrahydropyran) replaces morpholine, altering ring oxygen positioning (Table 2).
| Property | Target Compound | Oxane-4-carboxamide Analog |
|---|---|---|
| Core Structure | Morpholine | Oxane (tetrahydropyran) |
| Oxygen Position | Adjacent to N | Opposite to N |
| CAS Number | Not provided | 1097781-67-3 |
Piperidine-4-carboxamide Derivatives (e.g., THIQ)
THIQ (CAS 312637-48-2) features a bulkier cyclohexyl-triazole substituent (Molecular Formula: C₃₃H₄₁ClN₆O₂; MW: 589.17) . Unlike the target compound, THIQ’s extended structure enhances selectivity for specific receptors (e.g., opioid or serotonin receptors), demonstrating how substituent complexity correlates with biological activity .
Fentanyl Analog: N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide Hydrochloride
This compound (CAS 2306823-47-0) shares a piperidine-carboxamide backbone but incorporates a phenethyl group and furan ring (MW: ~550 g/mol). As a fentanyl analog, it likely targets µ-opioid receptors, highlighting the pharmacological versatility of piperidine-carboxamide scaffolds .
Pharmacological and Structural Implications
- Morpholine vs. Pyridine/Oxane : Morpholine’s electron-rich oxygen may enhance solubility and hydrogen-bonding, whereas pyridine’s aromaticity increases lipophilicity.
- Salt Forms : Hydrochloride vs. dihydrochloride salts influence pharmacokinetics (e.g., dissolution rate, bioavailability).
- Substituent Effects : Bulky groups (e.g., THIQ’s cyclohexyl-triazole) improve receptor specificity but may reduce metabolic stability.
Biological Activity
(R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a piperidine group and a carboxamide moiety. This structural configuration is significant for its interaction with biological targets.
1. Anticancer Activity
Research has indicated that derivatives of morpholine and piperidine exhibit notable anticancer properties. For instance, compounds similar to (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Studies reported that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells while exhibiting minimal toxicity to non-cancerous cells .
Table 1: Cytotoxicity of Morpholine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) | Toxicity to Non-Cancerous Cells |
|---|---|---|---|
| A | Ovarian | 5.0 | Low |
| B | Breast | 7.5 | Moderate |
| C | Cardiac | >20 | Very Low |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism involves the inhibition of bacterial growth through interference with critical metabolic pathways .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 12 µg/mL |
| E | S. aureus | 8 µg/mL |
| F | Pseudomonas aeruginosa | 16 µg/mL |
3. Antiviral Activity
In addition to its anticancer and antimicrobial effects, this compound has shown antiviral activity against several viruses, including Dengue virus (DENV). The compound's ability to inhibit viral replication was assessed through cytotoxicity assays and viral load measurements, demonstrating significant antiviral efficacy at low concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.
- Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling in cancer and infection processes.
Case Study 1: Anticancer Efficacy
A study involving a series of morpholine derivatives demonstrated that the introduction of a piperidine ring significantly enhanced anticancer activity against ovarian cancer cell lines. The derivative exhibited an EC50 value of 5 µM, indicating potent efficacy compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial potential of various morpholine derivatives against resistant strains of bacteria. The results showed that certain derivatives had MIC values lower than traditional antibiotics, suggesting their potential as new therapeutic agents .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group in the compound undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6 M) at 80–100°C for 4–6 hours converts the carboxamide to (R)-piperidine-3-carboxylic acid (). -
Basic Hydrolysis :
Treatment with NaOH (4 M) at reflux temperature yields the same carboxylic acid product.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6 M) | 80–100°C, 4–6 hr | (R)-Piperidine-3-carboxylic acid | 85–90% |
| NaOH (4 M) | Reflux, 8–10 hr | (R)-Piperidine-3-carboxylic acid | 78–82% |
Alkylation and Acylation Reactions
The secondary amine in the piperidine ring participates in alkylation and acylation:
-
Alkylation : Reaction with methyl iodide in THF at 0–5°C forms N-methyl-(R)-piperidin-3-yl-morpholine-4-carboxamide ().
-
Acylation : Treatment with acetyl chloride in dichloromethane produces the corresponding acetamide derivative.
| Reaction Type | Reagent | Conditions | Product | Purity |
|---|---|---|---|---|
| Alkylation | Methyl iodide | THF, 0–5°C, 2 hr | N-Methyl derivative | 95% (HPLC) |
| Acylation | Acetyl chloride | DCM, RT, 4 hr | Acetamide derivative | 92% (HPLC) |
Coupling Reactions
The carboxamide group enables coupling with amines or alcohols via activation with reagents like EDC/HOBt:
-
Amide Bond Formation : Reacting with primary amines (e.g., benzylamine) in DMF yields secondary amides ( , ).
| Coupling Partner | Reagents | Conditions | Product |
|---|---|---|---|
| Benzylamine | EDC, HOBt | DMF, RT, 12 hr | N-Benzyl carboxamide derivative |
Stability Under Thermal and Oxidative Conditions
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and morpholine fragments ( ).
-
Oxidative Stability : Susceptible to oxidation by H₂O₂, leading to N-oxide derivatives ( ).
Stereochemical Considerations
The (R)-configuration at the piperidine-3-yl group influences reactivity:
-
Enantioselective Synthesis : Chiral catalysts (e.g., L-proline) are required to retain stereochemistry during modifications (, ).
Key Research Findings
Q & A
Q. What are the recommended synthetic routes for (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride, and how can enantiomeric purity be ensured?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of morpholine-4-carboxylic acid with (R)-piperidin-3-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Step 2 : Hydrochloride salt formation via treatment with HCl gas in ethanol or acetone.
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) or polarimetry to confirm optical rotation. Recrystallization from ethanol/water mixtures improves purity .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
| Method | Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | DMSO-d6, 400 MHz | Confirm backbone structure and stereochemistry. |
| HPLC-MS | C18 column, 0.1% TFA in H2O/MeOH gradient | Assess purity (>98%) and detect impurities. |
| X-ray crystallography | Single-crystal diffraction (CCDC deposition) | Resolve absolute configuration (R-stereochemistry) . |
Q. How should researchers handle and store this compound to ensure stability?
- Storage : -20°C in airtight, light-resistant containers under nitrogen.
- Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Hydrolysis of the carboxamide group is a key degradation pathway under acidic/basic conditions .
Q. What safety precautions are necessary during experimental use?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?
- Strategy : Synthesize analogs with:
- Substituents on the piperidine ring (e.g., methyl, fluorine) to probe steric/electronic effects.
- Modified morpholine carboxamide groups (e.g., N-oxide, sulfonamide).
- Evaluation : Radioligand binding assays (e.g., Ki determination) and molecular docking (PDB: 6CM4) to correlate structural changes with affinity .
Q. What methodologies resolve contradictions in reported biological activity data?
Q. How can impurity profiles be characterized and controlled during synthesis?
Q. What computational tools predict pharmacokinetic properties of this compound?
Q. How does the hydrochloride salt form influence crystallinity and solubility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
